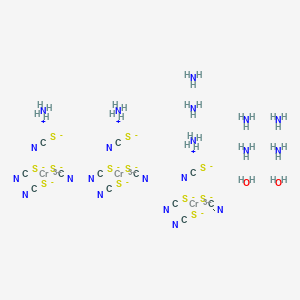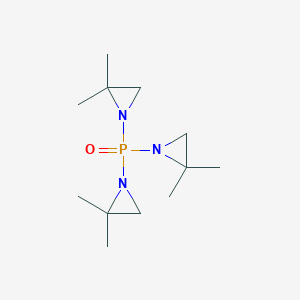![molecular formula C15H12O5 B094163 Methyl 4-[(phenoxycarbonyl)oxy]benzoate CAS No. 17175-12-1](/img/structure/B94163.png)
Methyl 4-[(phenoxycarbonyl)oxy]benzoate
Übersicht
Beschreibung
Methyl 4-[(phenoxycarbonyl)oxy]benzoate is a compound that has been the subject of various studies due to its potential applications in different fields, including organic synthesis and material science. The compound is characterized by the presence of a benzoate group and a phenoxycarbonyl moiety, which can be involved in various chemical reactions and interactions.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as seen in the preparation of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, which was synthesized from methyl 4-bromobenzoate and iso-vanilline . Similarly, the synthesis of methyl 4-(4-aminostyryl) benzoate was achieved, which is a potential precursor in the synthesis of Schiff base derivatives . These methods typically involve the use of catalysts and various reaction conditions to optimize yields.
Molecular Structure Analysis
The molecular structure and geometry of related compounds have been optimized using density functional theory (DFT) methods, such as the B3LYP/6-31G(d,p) method . Single crystal X-ray diffraction techniques have also been employed to characterize the structure of compounds like (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate . These studies provide insights into the molecular conformations and electronic structures that are crucial for understanding the reactivity and properties of the compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored through various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy . For instance, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of equilibria being dependent on solvent composition and pH . The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly affect the reactivity and stability of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-[(phenoxycarbonyl)oxy]benzoate derivatives have been studied, revealing that these compounds can exhibit liquid crystalline and fluorescence properties . The thermal stability of these compounds has been found to be high, with some being stable up to 200°C . The introduction of various substituents can influence the mesomorphic properties and phase behavior of these compounds . Additionally, the electronic and thermodynamic properties have been investigated using quantum chemical studies, providing information on global chemical reactivity descriptors and non-linear optical (NLO) properties .
Wissenschaftliche Forschungsanwendungen
1. Chemosensor Development
Methyl 4-[(phenoxycarbonyl)oxy]benzoate and its derivatives have been utilized in the development of selective and colorimetric fluoride chemosensors. For instance, two novel anion sensors incorporating phenol hydroxyl and 1,3,4-oxadiazole groups were reported, exhibiting color changes from colorless to yellow and different optical shifts upon the addition of fluoride ions (Ma et al., 2013).
2. Liquid Crystal Technology
The compound has been studied for its role in liquid crystal technology. The thermal properties of related benzoates, including methyl 4-[(phenoxycarbonyl)oxy]benzoate derivatives, have been examined, demonstrating that their smectic properties are strongly dependent on the orientation of ester linkages and the electrostatic nature of substituents (Takenaka et al., 1990).
3. Photoluminescent Properties
The compound and its variants have been synthesized and characterized for their photoluminescent properties. For example, a series of 1,3,4-oxadiazole derivatives showed wide mesomorphic temperature ranges and exhibited strong blue fluorescence emissions, indicating potential applications in photoluminescence (Han et al., 2010).
4. Synthesis of Novel Compounds
Methyl 4-[(phenoxycarbonyl)oxy]benzoate has been used as an intermediate in the synthesis of various compounds. For instance, it was used in the synthesis of benzo[c]phenanthridine and benzenoid derivatives from Zanthoxylum ailanthoides, with some compounds exhibiting significant biological activities (Chung et al., 2013).
5. Material Science and Polymer Research
The compound has also found applications in material science and polymer research. For example, its derivatives have been studied for their mesomorphic behavior and fluorescence properties, contributing to the development of new materials with specific optical and thermal properties (Muhammad et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-phenoxycarbonyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-18-14(16)11-7-9-13(10-8-11)20-15(17)19-12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTCZSGUKMVSON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345832 | |
| Record name | Methyl 4-[(phenoxycarbonyl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(phenoxycarbonyl)oxy]benzoate | |
CAS RN |
17175-12-1 | |
| Record name | Methyl 4-[(phenoxycarbonyl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17175-12-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)












